molecular formula C10H10BrNO B2966762 4-(3-Bromopropoxy)benzonitrile CAS No. 37136-86-0

4-(3-Bromopropoxy)benzonitrile

Cat. No.: B2966762
CAS No.: 37136-86-0
M. Wt: 240.1
InChI Key: ZIUYNDUOFPXUOD-UHFFFAOYSA-N
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Description

4-(3-Bromopropoxy)benzonitrile is a benzonitrile derivative featuring a 3-bromopropoxy substituent at the para position of the benzene ring. It is synthesized via nucleophilic substitution between 1,3-dibromopropane and a coumarin precursor (denoted as "3c" in the literature), yielding a white solid with an ESI-MS m/z of 411.8 [M + H]+ and an 83% reaction efficiency . Its bromoalkoxy side chain likely enhances lipophilicity, influencing bioavailability and target binding.

Properties

IUPAC Name

4-(3-bromopropoxy)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c11-6-1-7-13-10-4-2-9(8-12)3-5-10/h2-5H,1,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIUYNDUOFPXUOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)OCCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromopropoxy)benzonitrile typically involves the reaction of 4-hydroxybenzonitrile with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromopropoxy)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(3-Bromopropoxy)benzonitrile is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Bromopropoxy)benzonitrile involves its ability to undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. This property makes it a valuable intermediate in organic synthesis. The nitrile group can also participate in various reactions, contributing to the compound’s versatility .

Comparison with Similar Compounds

Comparison with Structural Analogs

Bromoalkoxy Chain Length Variants

Compounds with varying bromoalkoxy chain lengths (Table 1) exhibit distinct physicochemical and biological properties:

Compound Name Substituent Molecular Formula Molecular Weight (ESI-MS) Yield (%) Reported Biological Activity
4-((7-(2-Bromoethoxy)-...)benzonitrile (10a) 2-Bromoethoxy C₁₉H₁₅BrNO₃ 397.0 [M + H]+ 88 Anti-cholangiocarcinoma activity
4-(3-Bromopropoxy)benzonitrile (11a) 3-Bromopropoxy C₁₇H₁₆BrNO₂ 411.8 [M + H]+ 83 Anti-cholestasis potential
4-((7-(4-Bromobutoxy)-...)benzonitrile (12a) 4-Bromobutoxy C₂₀H₁₈BrNO₃ 425.9 [M + H]+ 80 Not explicitly stated

Key Findings :

  • Increasing chain length (2 → 4 carbons) correlates with higher molecular weight (397.0 → 425.9) but reduced synthetic yield (88% → 80%) .
  • The 3-bromopropoxy variant (11a) demonstrates anti-cholestasis activity, while the 2-bromoethoxy analog (10a) is prioritized for anti-cancer applications, suggesting chain length influences target specificity .

Substitution Pattern Variations

Phenoxy vs. Bromoalkoxy Groups
  • 4-(3-Bromo-4-methylphenoxy)benzonitrile (C₁₄H₁₀BrNO, molar mass 288.14) replaces the bromoalkoxy chain with a bromo-methylphenoxy group. This modification reduces molecular weight compared to 11a (288.14 vs. 411.8) and may alter solubility .
Heterocyclic Additions
  • 4-(2-Phenylthiazol-4-yl)benzonitrile incorporates a thiazole ring, enabling π-π stacking and hydrogen bonding critical for sortase A inhibition .
  • 4-((5-Phenyloxazol-2-yl)ethynyl)benzonitrile exhibits nonlinear optical properties (βHRS = 45 × 10⁻³⁰ cm⁴/statvolt), highlighting applications in photonics, unlike bromoalkoxy variants .

Biological Activity

4-(3-Bromopropoxy)benzonitrile is a compound of interest in medicinal chemistry and pharmacology. Its unique structure, characterized by the presence of a bromopropoxy group attached to a benzonitrile moiety, suggests potential biological activities that merit investigation. This article aims to summarize the known biological activities of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure

The chemical formula for this compound is C12_{12}H12_{12}BrN, with a molecular weight of 253.14 g/mol. The structure can be represented as follows:

Br CH2 CH2 O C6H4 CN\text{Br CH}_2\text{ CH}_2\text{ O C}_6\text{H}_4\text{ C}\equiv \text{N}

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of benzonitrile have been shown to inhibit the growth of various bacterial strains. A study demonstrated that certain benzonitrile derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting a potential role for this compound in developing new antimicrobial agents .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. In vitro studies have shown that related compounds can protect neuronal cells from oxidative stress and apoptosis. Specifically, compounds with similar structures have been tested for their ability to inhibit monoamine oxidase B (MAO B), an enzyme associated with neurodegenerative diseases like Parkinson's disease. The inhibition of MAO B is crucial as it may lead to increased levels of neuroprotective neurotransmitters .

Study on Antiparkinsonian Activity

A notable case study involved the evaluation of a series of benzonitrile derivatives for their antiparkinsonian effects. One compound was selected based on its promising results in inhibiting MAO B and was further tested in vivo using a haloperidol-induced catalepsy model in rats. The results indicated that the compound exhibited significant neuroprotection and improved motor function in treated animals .

Toxicity Assessment

Toxicity studies are essential for determining the safety profile of any new compound. In one study, the toxicity of this compound was evaluated using human embryonic kidney (HEK293) cells and neuroblastoma SH-SY5Y cells. The compound demonstrated low cytotoxicity at therapeutic concentrations, indicating a favorable safety profile for potential therapeutic applications .

Data Tables

Biological Activity Effect Reference
AntimicrobialInhibition of bacterial growth
NeuroprotectionInhibition of MAO B; protection against apoptosis
ToxicityLow cytotoxicity in HEK293 and SH-SY5Y cells

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